molecular formula C42H77NNaO10P B7881402 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

Cat. No.: B7881402
M. Wt: 810.0 g/mol
InChI Key: KPHZNDUWYZIXFY-YORIBCANSA-M
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Description

Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of phosphatidylserine, a phospholipid component commonly found in biological membranes. It is known for its involvement in cellular signaling and membrane structure maintenance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by the phosphorylation of the resulting diester. The amino acid serine is then introduced to form the final product. The reaction conditions often require the use of catalysts such as dicyclohexylcarbodiimide and dimethylaminopyridine to facilitate esterification and phosphorylation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures high yield and purity of the final product. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biochemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different biological activities and properties, making them useful for various research and industrial applications.

Scientific Research Applications

Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate has numerous scientific research applications, including:

    Chemistry: Used as a model compound for studying phospholipid behavior and interactions.

    Biology: Plays a role in cell membrane structure and function, making it a valuable tool for studying cellular processes.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.

    Industry: Utilized in the formulation of dietary supplements and functional foods due to its potential health benefits.

Mechanism of Action

The compound exerts its effects by integrating into cell membranes and participating in cellular signaling pathways. It interacts with various molecular targets, including membrane proteins and enzymes, to modulate cellular functions. The phosphorylation state of the compound plays a crucial role in its activity, influencing its interactions with other molecules and its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylserine: A closely related compound with similar structural features and biological functions.

    Phosphatidylcholine: Another phospholipid that shares some functional similarities but differs in its head group composition.

    Phosphatidylethanolamine: Similar in structure but with an ethanolamine head group instead of serine.

Uniqueness

Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate is unique due to its specific combination of fatty acid chains and the presence of a serine head group. This unique structure allows it to participate in specific biochemical processes and interactions that are not possible with other phospholipids.

Properties

IUPAC Name

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHZNDUWYZIXFY-YORIBCANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H77NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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